molecular formula C15H20N4O3 B2446139 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol CAS No. 898650-31-2

6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No. B2446139
CAS RN: 898650-31-2
M. Wt: 304.35
InChI Key: JDGHMFHZVYZUBB-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound that belongs to the triazine family. It is a potent inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Mosquito Larvicidal and Antibacterial Properties

A study synthesized novel thiadiazolotriazinones, closely related to 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol, showing moderate mosquito larvicidal and antibacterial activities. Some derivatives demonstrated significant larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, suggesting their potential as drug candidates for bacterial pathogens (Castelino et al., 2014).

Cardiogenetic Activity

Research on the synthesis of structural analogs of triazines, including compounds similar to 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol, revealed potential cardiogenetic activity. A one-pot protocol was developed for the functionalization of the triazine core, aiming at applications in relevant cell assays for cardiovascular diseases (Linder et al., 2018).

Antioxidant Activity

A study synthesized derivatives of triazinones and evaluated their antioxidant properties in vitro. The investigation aimed at identifying compounds that can inhibit oxidative stress, which is associated with several severe diseases. The research concluded that certain derivatives exhibit significant antioxidant properties, highlighting their potential as therapeutic agents for conditions linked to oxidative stress (Novodvorskyi et al., 2020).

Synthesis and Reactivity

Another study focused on the reactivity of triazinone derivatives, aiming at understanding their chemical properties and potential applications in developing new compounds with specified biological or chemical activities. This research contributes to the broader understanding of triazinones’ reactivity, paving the way for the synthesis of compounds with tailored properties (Mironovich & Shcherbinin, 2014).

Environmental Impact Assessment

Research on antifouling paints identified triazine derivatives as 'booster' biocides designed to inhibit algal photosynthesis. This study assessed the environmental concentrations of such compounds in freshwater systems and investigated their effects on aquatic plants. The findings highlight the ecological impact of triazine-based biocides, contributing to environmental risk assessments and the development of safer antifouling solutions (Lambert et al., 2006).

properties

IUPAC Name

6-tert-butyl-3-(3,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)12-13(20)17-14(19-18-12)16-9-6-7-10(21-4)11(8-9)22-5/h6-8H,1-5H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGHMFHZVYZUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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